2-(Styrylthio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

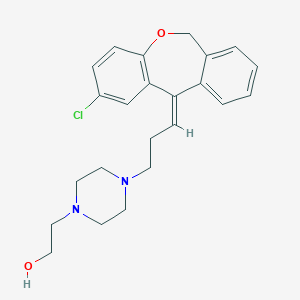

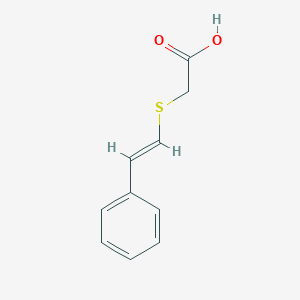

2-(Styrylthio)acetic acid (2-STA) is an important organic compound and a derivative of acetic acid. It is a colorless, crystalline solid that is soluble in water, alcohols, and ethers. 2-STA has been used in organic synthesis, as a reagent in organic reactions, and in the laboratory for the study of biochemical and physiological effects.

Scientific Research Applications

Sol–Gel Synthesis of Nanoparticles

2-(Styrylthio)acetic acid: can play a role in the sol–gel synthesis of nanoparticles, particularly in the production of TiO2 nanoparticles. The presence of organic acids like 2-(Styrylthio)acetic acid can influence the hydrolysis and condensation steps of the sol–gel process . This control is crucial for tailoring the size, shape, and crystalline phase of the nanoparticles, which are important parameters for applications such as dye-sensitized solar cells , self-cleaning surfaces , and water purification systems.

Aldose Reductase Inhibitors

In the field of medicinal chemistry, derivatives of 2-(Styrylthio)acetic acid have been explored as potential aldose reductase inhibitors . These inhibitors are significant for treating diabetic complications by reducing oxidative stress and toxic side effects. The multifunctional nature of these compounds allows them to act as both inhibitors and antioxidants, providing a dual approach to managing diabetes-related issues.

Acetic Acid Bacteria Research

Research into acetic acid bacteria (AAB) has revealed the potential for 2-(Styrylthio)acetic acid to be involved in the bioconversion processes for chemical or pharmaceutical products . AAB are known for their unique oxidative reactions and could utilize 2-(Styrylthio)acetic acid in the production of vinegar or other fermented products, enhancing the efficiency and quality of these processes.

Industrial Vinegar Production

The versatility of 2-(Styrylthio)acetic acid may extend to the production of vinegar, where it could influence the fermentation process governed by acetic acid bacteria . Its role could be in optimizing the transformation of ethanol into acetic acid, potentially improving the flavor, preservation qualities, and health benefits of the final vinegar product.

Biotechnological Applications

2-(Styrylthio)acetic acid: could have applications in biotechnology, particularly in the development of new fermentation techniques or as a precursor for synthesizing biologically active molecules . Its properties might be harnessed to create more sustainable and efficient production pathways for various biotech products.

Catalysis and Process Intensification

In the context of sustainable chemical production, 2-(Styrylthio)acetic acid might be used to catalyze reactions or intensify processes . Its presence could lead to more environmentally friendly and cost-effective methods of producing acetic acid and related compounds, contributing to the advancement of green chemistry initiatives.

Safety and Hazards

The safety data sheet for 2-(Styrylthio)acetic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation . Another source indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It’s known that this compound is considered hazardous by the 2012 osha hazard communication standard . It’s classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . The specific target organ is the respiratory system .

Biochemical Pathways

It’s worth noting that acetic acid, a related compound, is known to be involved in the wood-ljungdahl pathway, a biochemical pathway of co2 reduction to acetyl-coa

Pharmacokinetics

It’s known that many organic acids, including related compounds, have acidic properties that can influence their pharmacodynamic and pharmacokinetic profiles .

Result of Action

It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely due to its interaction with the respiratory system, its primary target .

Action Environment

The action of 2-(Styrylthio)acetic acid can be influenced by various environmental factors. For instance, it’s recommended to handle this compound only outdoors or in a well-ventilated area to minimize respiratory irritation . Furthermore, it should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name |

2-[(E)-2-phenylethenyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEVBKDVPSQVLM-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901597 |

Source

|

| Record name | NoName_729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Styrylthio)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.